molecular formula C17H18FN3OS B2359897 (4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-fluorophenyl)methanone CAS No. 1105230-74-7

(4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-fluorophenyl)methanone

Cat. No.: B2359897
CAS No.: 1105230-74-7
M. Wt: 331.41
InChI Key: WKTGFCWTNLZYSI-UHFFFAOYSA-N
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Description

(4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-fluorophenyl)methanone is a complex organic compound that features a unique combination of a thiadiazole ring, a piperidine ring, and a fluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-fluorophenyl)methanone typically involves multiple steps, starting with the formation of the thiadiazole ring. One common method involves the reaction of cyclopropyl isothiocyanate with hydrazine hydrate to form the thiadiazole ring. This intermediate is then reacted with piperidine and 2-fluorobenzoyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors for the cyclization step and continuous flow reactors for the subsequent reactions. Purification steps such as recrystallization and chromatography would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-fluorophenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under strong oxidizing conditions.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

(4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-fluorophenyl)methanone has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-fluorophenyl)methanone is unique due to its combination of a thiadiazole ring, a piperidine ring, and a fluorophenyl group. This unique structure imparts a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-(2-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3OS/c18-14-4-2-1-3-13(14)17(22)21-9-7-12(8-10-21)16-20-19-15(23-16)11-5-6-11/h1-4,11-12H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTGFCWTNLZYSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(S2)C3CCN(CC3)C(=O)C4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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